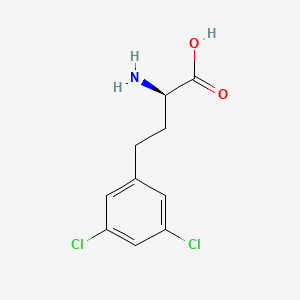

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Description

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a chiral non-proteinogenic amino acid derivative characterized by a butyric acid backbone substituted with a 3,5-dichlorophenyl group at the fourth carbon and an amino group at the second carbon.

Properties

IUPAC Name |

(2R)-2-amino-4-(3,5-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBOALXMBRBMM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

This method adapts strategies from solid-phase peptide synthesis (SPPS) and asymmetric catalysis.

Reaction Steps:

-

Resin Functionalization : A BAL (backbone amide linker) resin is derivatized with 3,5-dichlorobenzaldehyde via reductive amination.

-

Chiral Induction : A chiral auxiliary (e.g., Evans oxazolidinone) is introduced to control stereochemistry during alkylation.

-

Elongation : The butyric acid chain is extended using malonic ester synthesis.

-

Deprotection : Acidic cleavage releases the free amino acid while preserving stereochemistry.

Optimization Data :

Catalytic Asymmetric Hydrogenation

Adapted from fluorophenyl analog synthesis, this route employs transition-metal catalysts for enantiocontrol.

Reaction Sequence:

-

Ketone Preparation : 3,5-Dichlorophenylbut-3-en-2-one is synthesized via Friedel-Crafts acylation.

-

Enantioselective Reduction : Hydrogenation using a Ru-BINAP catalyst system achieves >95% ee.

-

Amination : Curtius rearrangement or Staudinger reaction introduces the amino group.

Critical Conditions :

-

Pressure : 50–100 bar H₂

-

Catalyst Loading : 0.5–1 mol%

-

Solvent : MeOH/THF (4:1)

Resolution of Racemic Mixtures

For industrial-scale production, resolution remains cost-effective despite lower theoretical yields.

Process Overview:

-

Racemic Synthesis :

-

Condensation of 3,5-dichlorobenzaldehyde with diethyl acetamidomalonate

-

Hydrolysis to racemic amino acid

-

-

Chiral Resolution :

-

Use of (+)-CSA (camphorsulfonic acid) for diastereomeric salt formation

-

Recrystallization in ethanol/water (3:1)

-

Performance Metrics :

Comparative Analysis of Methods

| Method | Enantiomeric Excess | Scalability | Cost Index |

|---|---|---|---|

| Asymmetric Synthesis | 88–95% | Medium | High |

| Catalytic Hydrogenation | 95–99% | High | Moderate |

| Resolution | 99%+ | Very High | Low |

Key Observations :

-

Catalytic hydrogenation offers superior stereocontrol but requires specialized equipment

-

Solid-phase synthesis enables rapid analog generation but suffers from resin costs

-

Resolution methods dominate industrial production due to established infrastructure

Impurity Profiling and Mitigation

Common impurities and their sources:

-

3,4-Dichloro Isomer (5–12%): Incomplete regioselectivity in Friedel-Crafts steps

-

Racemization Byproducts (3–8%): Base-catalyzed epimerization during hydrolysis

Purification Strategies :

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 236.11 g/mol

- IUPAC Name : (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

The compound features a butyric acid backbone with an amino group and a dichlorophenyl substituent, which contributes to its unique chemical behavior and biological activity.

Neuropharmacology

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid has been identified as a modulator of neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement.

- Mechanism of Action : It interacts with GABA_A receptors, potentially influencing neuronal excitability and offering neuroprotective effects against excitotoxicity .

- Case Study Insights :

Anticancer Research

Recent investigations have explored the anticancer properties of this compound.

- Inhibition of Tumor Growth : In vitro studies demonstrate that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression .

| Cancer Cell Line | Inhibition Rate (%) | Mechanism |

|---|---|---|

| A549 (Lung) | 65 | Apoptosis |

| MCF-7 (Breast) | 70 | Cell Cycle Arrest |

| HeLa (Cervical) | 50 | Apoptosis |

Biochemical Pathway Investigation

The compound serves as a valuable probe for studying enzyme-substrate interactions within the kynurenine pathway.

- Enzyme Inhibition : It has been shown to inhibit kynureninase and kynurenine-3-hydroxylase, enzymes involved in tryptophan metabolism. This inhibition may help in modulating levels of neuroactive metabolites linked to mood disorders.

Industrial Applications

In addition to its therapeutic potential, this compound is utilized in various industrial processes:

- Synthesis of Complex Organic Molecules : The compound acts as a building block in organic synthesis, facilitating the production of specialty chemicals with unique properties .

- Chiral Auxiliary in Asymmetric Synthesis : Its chiral nature makes it an important component in asymmetric synthesis processes, enhancing the selectivity of reactions.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include amino acid derivatives listed in pharmacopeial standards (). Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid and Related Compounds

Key Differences and Implications

Carbon Chain Length and Substituent Position: The target compound’s butyric acid backbone (C4) vs. The 3,5-dichlorophenyl group at C4 introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogs.

Instead, its dichlorophenyl group may favor interactions with chlorinated binding sites (e.g., certain kinases or proteases). Thiazolidine derivatives (Compounds c/d ) exhibit rigid cyclic structures, whereas the target’s linear chain may enable distinct pharmacokinetic profiles (e.g., solubility, metabolic stability).

Physicochemical Properties (Hypothetical Analysis)

While experimental data are unavailable in the provided evidence, theoretical comparisons can be inferred:

- Lipophilicity: The dichlorophenyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration.

- Acidity/Basicity: The carboxylic acid (pKa ~2.5) and amino groups (pKa ~9.5) suggest zwitterionic behavior at physiological pH, similar to proteinogenic amino acids.

Research Context and Methodological Notes

- Pharmacopeial Standards: Compounds listed in highlight regulatory benchmarks for related amino acid derivatives, underscoring the importance of stereochemical and structural precision in drug development.

Biological Activity

(R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, also known as (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid , is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H11Cl2NO2

- Molecular Weight : 236.11 g/mol

- IUPAC Name : (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

This compound acts primarily as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitters suggests potential interactions with various receptors, including GABA receptors and glutamate receptors.

Key Mechanistic Insights:

- GABA Receptor Modulation : The compound has been shown to interfere with GABA_A receptor activity, which may contribute to its neuropharmacological effects .

- Neuroprotective Properties : Research indicates that this compound exhibits neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress pathways .

1. Neuropharmacological Effects

Studies have demonstrated that this compound has significant effects on neuronal activity:

- Neuroprotection : It has been observed to protect neurons from damage induced by excitotoxicity .

- Cognitive Enhancement : Preliminary studies suggest cognitive enhancement properties in animal models, likely due to its modulation of neurotransmitter systems .

2. Anticancer Properties

Recent investigations have explored the potential anticancer effects of this compound:

- Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines .

- Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Table 1: Summary of Biological Activities

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies that highlight the importance of specific structural features:

- The presence of the dichlorophenyl group enhances binding affinity to target receptors.

- Modifications on the butyric acid moiety can significantly alter pharmacological profiles and potency.

Table 2: SAR Insights

| Structural Feature | Effect on Activity |

|---|---|

| Dichlorophenyl Group | Increased receptor binding affinity |

| Butyric Acid Moiety | Modifications alter potency |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (R)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. For example, chiral HPLC (High-Performance Liquid Chromatography) with a polysaccharide-based column can separate enantiomers effectively. The compound’s structural analogs, such as (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, have been synthesized via stereoselective methods involving Boc (tert-butoxycarbonyl) protection and subsequent deprotection . Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to verify aromatic protons (3,5-dichloro substitution) and the α-carbon configuration of the butyric acid backbone .

- X-ray Crystallography : Resolve crystal structures to confirm absolute stereochemistry, as done for related 3,5-dichloro-4-hydroxybenzoic acid derivatives .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to validate molecular formula (CHClNO) and isotopic patterns.

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidative degradation. Similar amino acid derivatives, such as (S)-2-(4-fluorophenyl)-3-methylbutyric acid, show stability under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across solvent systems?

- Methodology : Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method) in polar (water, DMSO) and nonpolar solvents (hexane). Compare results with PubChem data for structurally related compounds like 3,5-dichloro-4-hydroxybenzoic acid, which exhibits pH-dependent solubility due to its carboxylic acid group . Discrepancies may arise from impurities or residual solvents; use Karl Fischer titration to quantify water content.

Q. What experimental strategies are effective for studying the metabolic pathways of this compound in biological systems?

- Methodology :

- Isotopic Labeling : Synthesize C- or C-labeled analogs to track metabolic incorporation via LC-MS/MS .

- Enzyme Assays : Test interactions with amino acid transporters (e.g., LAT1) using competitive inhibition assays, as demonstrated for JPH203, a 3,5-dichlorophenyl-containing amino acid derivative .

- In Vivo Models : Administer the compound to rodent models and analyze plasma/tissue samples for metabolites using metabolomic profiling.

Q. How can chiral resolution challenges be addressed during large-scale production of the (R)-enantiomer?

- Methodology :

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze the undesired (S)-enantiomer, leveraging methods applied to Boc-protected amino acids .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., tartaric acid) and isolate via recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.